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Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

Cat. No.: B079629

(Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are valuable chiral building blocks in
modern organic synthesis, particularly in the fields of natural product synthesis and drug
discovery. The inherent chirality of this scaffold, combined with the favorable physicochemical
properties imparted by the tetrahydropyran (THP) ring, makes it a sought-after component in
the design of complex, biologically active molecules. The THP moiety is often considered a
bioisostere of a cyclohexane ring, offering potential improvements in aqueous solubility and
metabolic stability.

This document provides detailed application notes and experimental protocols for the synthesis
and utilization of enantiomerically enriched (Tetrahydro-pyran-2-yl)-acetic acid, aimed at
researchers, scientists, and professionals in drug development.

Physicochemical and Stereochemical Data

The enantiomers of (Tetrahydro-pyran-2-yl)-acetic acid serve as the foundational scaffolds
for a variety of synthetic applications. Below is a summary of their key physical properties.
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Racemic (%)- (R)- (S)-
(Tetrahydro- (Tetrahydro- (Tetrahydro-
Property Reference
pyran-2-yl)- pyran-2-yl)- pyran-2-yl)-
acetic acid acetic acid acetic acid
Molecular
C7H1203 C7H120s3 C7H1203
Formula
Molecular Weight  144.17 g/mol 144.17 g/mol 144.17 g/mol
CAS Number 13103-40-7 Not available Not available
Appearance Solid - -
Melting Point 55-57 °C - -
- _ 110-112 °C at 2
Boiling Point - -
mmHg
] ] ] Data not Data not
Optical Rotation Not applicable ) ]
available available

Synthetic Strategies and Quantitative Comparison

The asymmetric synthesis of substituted tetrahydropyran rings is a key challenge in organic

chemistry. Several powerful strategies have been developed to access these structures with

high levels of stereocontrol. The following table summarizes and compares some of the most

effective methods for the synthesis of chiral tetrahydropyran derivatives, including those that

can be adapted to produce enantiopure (Tetrahydro-pyran-2-yl)-acetic acid.
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Applications in Synthesis

(Tetrahydro-pyran-2-yl)-acetic acid is primarily utilized as a chiral building block, where its

stereocenter is incorporated into the final target molecule. Its applications span the synthesis of

natural products and pharmaceutically active compounds.

Natural Product Synthesis
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A prominent application is in the total synthesis of complex natural products containing the
tetrahydropyran motif. For instance, derivatives of (Tetrahydro-pyran-2-yl)-acetic acid are key
intermediates in the synthesis of:

o (-)-Civet: A glandular secretion of the civet cat used in the perfume industry. The synthesis of
its (-)-(2R,6R) enantiomer has been achieved using tri-O-acetyl-D-glucal as a chiral starting
material.[1]

o Neopeltolide: A marine macrolide with potent antiproliferative and antifungal activities.
Various synthetic strategies, including Prins cyclization and intramolecular oxa-Michael
additions, have been employed to construct its tetrahydropyran core.

Drug Discovery and Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Replacing a lipophilic
cyclohexyl group with a THP ring can lead to improved pharmacokinetic properties (ADME -
absorption, distribution, metabolism, and excretion). The oxygen atom of the THP ring can also
act as a hydrogen bond acceptor, potentially leading to stronger binding interactions with
biological targets. Consequently, (Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are
valuable starting materials for the synthesis of novel drug candidates.

Experimental Protocols

The following are representative, detailed protocols for key synthetic transformations used to
generate chiral tetrahydropyran rings.

Protocol 1: Diastereoselective Prins Cyclization for the
Synthesis of 2,6-Disubstituted Tetrahydropyrans

This protocol describes a general procedure for the Lewis acid-mediated Prins cyclization of a
homoallylic alcohol with an aldehyde to yield a 2,6-disubstituted tetrahydropyran. The
stereochemical outcome is often controlled by the formation of a thermodynamically favored
chair-like transition state.

Materials:

e Homoallylic alcohol (1.0 equiv)
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e Aldehyde (1.2 equiv)

e Lewis Acid (e.g., Indium(lll) chloride (InCls), 0.2 equiv)

e Anhydrous Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add
the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.

e Cool the solution to 0 °C in an ice bath.
e Add the aldehyde (1.2 equiv) to the solution.

» In a separate flask, prepare a solution of the Lewis acid (e.g., InCls, 0.2 equiv) in anhydrous
DCM.

e Add the Lewis acid solution dropwise to the reaction mixture at 0 °C.

« Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography
(TLC).

e Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCOs
solution.

o Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
» Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

» Filter the mixture and concentrate the filtrate under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel to afford the desired
2,6-disubstituted tetrahydropyran.

Diagram of the Experimental Workflow:
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Reaction Setup

Dissolve homoallylic alcohol in anhydrous DCM

;

Coolto 0 °C

:

Add aldehyde

:

Add Lewis acid solution dropwise

Reaction

Stir at 0 °C and monitor by TLC

Workup

Quench with sat. ag. NaHCOs

:

Extract with DCM

:

Wash with brine and dry over MgSOa

:

Concentrate under reduced pressure

Purification

Purify by flash column chromatography

:

Obtain pure 2,6-disubstituted tetrahydropyran
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Prins Cyclization Experimental Workflow
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Protocol 2: Intramolecular Oxa-Michael Addition for the
Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran

This protocol outlines a general procedure for the base-catalyzed intramolecular oxa-Michael
addition of a (-hydroxy-a,3-unsaturated ester to form a 2,6-cis-disubstituted tetrahydropyran.

Materials:

o (-Hydroxy-a,B-unsaturated ester (1.0 equiv)

o Base (e.g., Potassium carbonate (K2CO3), 1.5 equiv)

e Methanol (MeOH)

o Saturated agueous ammonium chloride (NH4Cl) solution
o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

Dissolve the {-hydroxy-a,B-unsaturated ester (1.0 equiv) in methanol in a round-bottom flask.
e Add the base (e.g., K2COs, 1.5 equiv) to the solution.

 Stir the reaction mixture at room temperature and monitor its progress by TLC.

o Upon completion, neutralize the reaction mixture with saturated aqueous NH4Cl solution.

o Extract the aqueous layer with ethyl acetate (3 x volume).

e Combine the organic layers, wash with brine, and dry over anhydrous Na2SOa.

» Filter the mixture and concentrate the filtrate under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel to afford the desired
2,6-cis-disubstituted tetrahydropyran.

Diagram of the Logical Relationship in Oxa-Michael Addition:
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Oxa-Michael Addition Mechanism

Concluding Remarks

(Tetrahydro-pyran-2-yl)-acetic acid is a powerful chiral building block that provides access to
a wide range of stereochemically defined molecules. The synthetic methodologies outlined in
this document, such as the Prins cyclization and intramolecular oxa-Michael addition, offer
versatile and often highly stereoselective routes to functionalized tetrahydropyran derivatives.
The strategic incorporation of this chiral scaffold is a valuable tool in the synthesis of complex
natural products and in the development of new therapeutic agents with potentially improved
pharmacological profiles. Further exploration of enantioselective catalytic methods to access
the parent (R)- and (S)-(Tetrahydro-pyran-2-yl)-acetic acids will undoubtedly expand their
utility in asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b079629#tetrahydro-pyran-2-yl-acetic-acid-as-a-chiral-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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